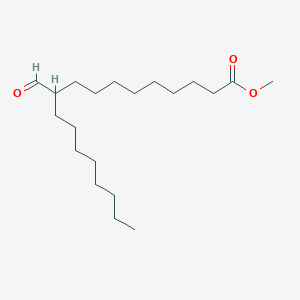
Octadecanoic acid, 10-formyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, 10-formyl-, methyl ester is a chemical compound with the molecular formula C19H36O3. It is a derivative of octadecanoic acid (stearic acid) where a formyl group is attached at the 10th carbon and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 10-formyl-, methyl ester typically involves the formylation of octadecanoic acid followed by esterification. One common method is the Vilsmeier-Haack reaction, where octadecanoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 10th carbon. The resulting formylated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Octadecanoic acid, 10-formyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for aminolysis.
Major Products
Oxidation: Octadecanoic acid, 10-carboxylic acid.
Reduction: Octadecanoic acid, 10-hydroxyl-, methyl ester.
Substitution: Octadecanoic acid, 10-formyl-, ethyl ester (when reacted with ethanol).
科学的研究の応用
Octadecanoic acid, 10-formyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
作用機序
The mechanism of action of octadecanoic acid, 10-formyl-, methyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active formylated octadecanoic acid, which can then interact with cellular components.
類似化合物との比較
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the formyl and ester groups, making it less reactive in certain chemical reactions.
10-Octadecenoic acid, methyl ester: Contains a double bond at the 10th carbon instead of a formyl group, leading to different chemical properties and reactivity.
Methyl stearate: The esterified form of octadecanoic acid without the formyl group, used primarily in the production of biodiesel and as a lubricant.
Uniqueness
Octadecanoic acid, 10-formyl-, methyl ester is unique due to the presence of both a formyl group and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
特性
CAS番号 |
52414-69-4 |
|---|---|
分子式 |
C20H38O3 |
分子量 |
326.5 g/mol |
IUPAC名 |
methyl 10-formyloctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20(22)23-2/h18-19H,3-17H2,1-2H3 |
InChIキー |
ILYUELCFQNJINY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


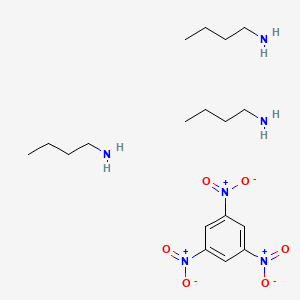
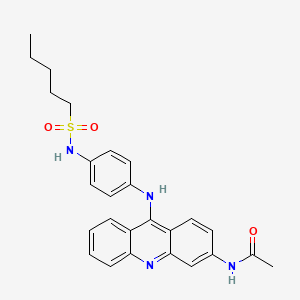
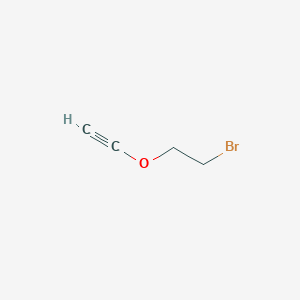
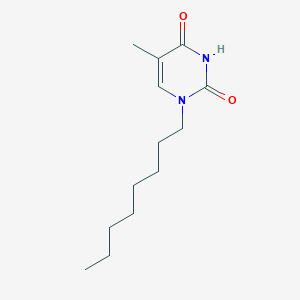
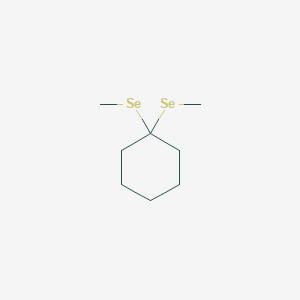
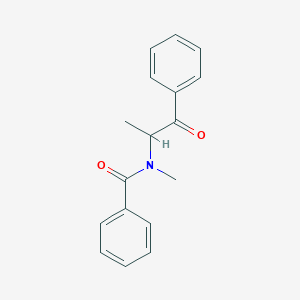
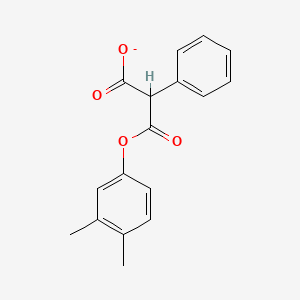
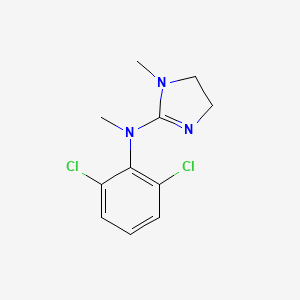
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
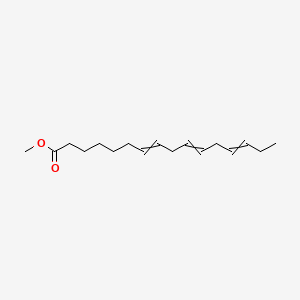

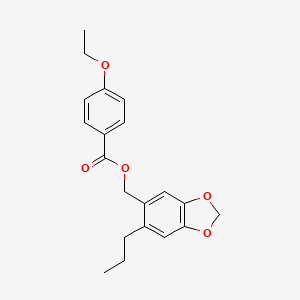

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
